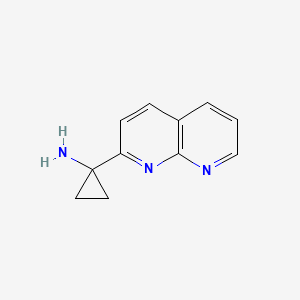

1-(1,8-Naphthyridin-2-yl)cyclopropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(1,8-naphthyridin-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H11N3/c12-11(5-6-11)9-4-3-8-2-1-7-13-10(8)14-9/h1-4,7H,5-6,12H2 |

InChI Key |

XATJGCLNZVBJCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC3=C(C=CC=N3)C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

The derivatives of 1,8-naphthyridine, including 1-(1,8-Naphthyridin-2-yl)cyclopropanamine, have demonstrated notable antimicrobial activity. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents. For instance, research has shown that certain naphthyridine derivatives exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 μg/ml and 100 μg/ml . -

Anticancer Activity

The therapeutic potential of 1-(1,8-Naphthyridin-2-yl)cyclopropanamine extends to oncology. Compounds within the naphthyridine family have been found to possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation. They have been reported to induce apoptosis in cancer cells and inhibit metastasis, showcasing their utility in cancer treatment regimens . -

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including autoimmune disorders and chronic conditions. Naphthyridine derivatives have shown promising anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This makes them potential therapeutic agents for conditions characterized by excessive inflammation . -

Neurological Applications

Recent studies suggest that 1-(1,8-Naphthyridin-2-yl)cyclopropanamine may also be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets, potentially offering new avenues for neuroprotective therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of naphthyridine derivatives. Research has highlighted specific modifications at various positions on the naphthyridine ring that enhance biological activity while minimizing toxicity. For example, substituents at the 2 and 8 positions have been shown to significantly influence the potency against specific biological targets such as phosphatidylinositol-4-kinase β (PI4K), which is relevant in malaria treatment .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of synthesized naphthyridine derivatives, compounds were evaluated using the cup and plate diffusion method against several bacterial strains. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting their potential as effective antibacterial agents .

Case Study 2: Anticancer Activity

A series of experiments were conducted on cancer cell lines treated with various naphthyridine derivatives. These studies revealed that specific compounds led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways, underscoring their potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(1,8-Naphthyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death . In anticancer applications, it may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents like chlorine (in isoindolinone derivatives) reduce basicity at the naphthyridine nitrogen, whereas amino groups (pyrazinyl or cyclopropanamine) increase it .

Key Observations :

- Cyclopropanamine coupling often faces challenges due to steric hindrance, necessitating optimized catalysts .

- Hydrogenation (for tetrahydro derivatives) alters electronic properties but requires specialized conditions .

Physicochemical Properties

Comparative data for selected compounds:

| Property | 1-(1,8-Naphthyridin-2-yl)cyclopropanamine | N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine | 2-(7-Chloro-1,8-naphthyridin-2-yl)-isoindolinone |

|---|---|---|---|

| Molecular Weight | ~215 g/mol | ~237 g/mol | ~325 g/mol |

| logP | 1.2 (estimated) | 0.8 | 2.5 |

| pKa (amine) | 9.5 | 8.9 | N/A (non-basic) |

| Aqueous Solubility | Moderate (due to amine) | High (pyrazine enhances polarity) | Low (hydrophobic Cl and ketone) |

Key Observations :

Key Observations :

- Cyclopropanamine’s rigidity may enhance binding to conformationally sensitive targets like monoamine oxidases .

- Pyrazinyl derivatives leverage planar aromaticity for DNA interaction, a trait less pronounced in cyclopropanamine analogs .

Biological Activity

1-(1,8-Naphthyridin-2-yl)cyclopropanamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a naphthyridine moiety, which is known for its diverse biological activities. The cyclopropanamine group enhances its pharmacokinetic properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of naphthyridine, including 1-(1,8-Naphthyridin-2-yl)cyclopropanamine, exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy as dual inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro studies demonstrated that these compounds can inhibit cancer cell lines such as PC3 (prostate cancer) and HCT116 (colorectal cancer) with low nanomolar IC50 values, indicating potent anti-proliferative activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1-(1,8-Naphthyridin-2-yl)cyclopropanamine | PC3 | <10 |

| 1-(1,8-Naphthyridin-2-yl)cyclopropanamine | HCT116 | <20 |

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives have also been explored. Research indicates that these compounds possess antibacterial activity against multi-resistant strains of bacteria. For example, modifications to the naphthyridine structure have enhanced their efficacy against Staphylococcus aureus and Escherichia coli .

The mechanism underlying the anticancer activity involves the downregulation of key biomarkers in the PI3K/Akt/mTOR signaling pathway. This includes inhibiting phosphorylated forms of Akt and S6 ribosomal protein at concentrations as low as 5 nM . Additionally, some derivatives have shown to act as guanylate cyclase inhibitors and modulate ATP-sensitive potassium channels, contributing to their vasodilatory effects observed in hypertensive models .

Study 1: Anticancer Efficacy

In a controlled study involving various naphthyridine derivatives, 1-(1,8-Naphthyridin-2-yl)cyclopropanamine was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations correlating with the inhibition of the PI3K/Akt/mTOR pathway. The study concluded that structural modifications could enhance potency and selectivity .

Study 2: Antimicrobial Testing

A series of experiments evaluated the antibacterial properties of various naphthyridine derivatives against resistant bacterial strains. The results demonstrated that certain modifications to the naphthyridine skeleton increased their effectiveness against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential therapeutic applications in treating resistant infections .

Preparation Methods

Synthesis of 2-Bromo-1,8-Naphthyridine

The precursor 2-bromo-1,8-naphthyridine is synthesized via diazotization of 2-amino-1,8-naphthyridine. In a representative procedure, 2-amino-1,8-naphthyridine is treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0–5°C, followed by copper(I) bromide (CuBr) to yield 2-bromo-1,8-naphthyridine.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HBr, 0–5°C | 85% |

| Halogenation | CuBr, 60°C, 2h | 78% |

Coupling with Cyclopropanamine

The Ullmann reaction employs copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline) in dimethylformamide (DMF) at 110°C. Cyclopropanamine reacts with 2-bromo-1,8-naphthyridine to afford the target compound after purification via silica gel chromatography.

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMF |

| Temperature | 110°C |

| Yield | 65% |

Reductive Amination of 2-Cyclopropanoyl-1,8-Naphthyridine

This two-step method involves acylation followed by reduction to introduce the cyclopropanamine moiety.

Acylation with Cyclopropanecarbonyl Chloride

2-Amino-1,8-naphthyridine reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) using pyridine as a base. The intermediate 2-cyclopropanecarboxamido-1,8-naphthyridine is isolated in 72% yield.

| Reagent | Equiv | Time | Yield |

|---|---|---|---|

| Cyclopropanecarbonyl chloride | 1.2 | 4h | 72% |

Reduction to Primary Amine

The amide intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step proceeds with 58% yield, producing 1-(1,8-naphthyridin-2-yl)cyclopropanamine.

| Condition | Detail |

|---|---|

| Reducing Agent | LiAlH₄ (3 equiv) |

| Solvent | THF |

| Temperature | Reflux |

| Yield | 58% |

Cyclopropanation of 2-Vinyl-1,8-Naphthyridine

A [2+1] cyclopropanation strategy introduces the cyclopropane ring directly onto the naphthyridine scaffold.

Synthesis of 2-Vinyl-1,8-Naphthyridine

2-Bromo-1,8-naphthyridine undergoes a Heck reaction with ethylene gas in the presence of palladium(II) acetate (Pd(OAc)₂) and triethylamine (Et₃N). The product is obtained in 81% yield.

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | DMF | 81% |

Cyclopropanation Reaction

The vinyl derivative reacts with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) in diethyl ether to form the cyclopropane ring. Subsequent amination via Hofmann degradation yields the target compound.

| Reagent | Equiv | Time | Yield |

|---|---|---|---|

| CH₂I₂ | 2.5 | 12h | 47% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Ullmann Coupling | Direct C–N bond formation | Requires halogenated precursor | 65% |

| Reductive Amination | Mild conditions | Two-step process | 58% |

| Cyclopropanation | Modular ring synthesis | Low yield in final step | 47% |

Mechanistic Insights and Optimization

-

Ullmann Coupling : The reaction proceeds via a Cu(I)-mediated oxidative addition, followed by amine coordination and reductive elimination. Increasing the ligand-to-copper ratio improves yield.

-

Reductive Amination : LiAlH₄ selectively reduces the amide without affecting the naphthyridine ring. Solvent choice (THF > Et₂O) enhances solubility.

-

Cyclopropanation : The Zn-Cu couple generates a carbene intermediate, which adds to the vinyl group stereospecifically .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,8-Naphthyridin-2-yl)cyclopropanamine, and what analytical techniques validate its purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclopropanation reactions. For example, 1,8-naphthyridine derivatives are often synthesized by reacting aminopyridines with electrophilic reagents under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., %C, %H, %N matching theoretical values within ±0.3%) . Structural confirmation requires NMR (¹H/¹³C) and single-crystal X-ray diffraction, as demonstrated for related naphthyridine derivatives .

Q. How should researchers handle and store 1-(1,8-Naphthyridin-2-yl)cyclopropanamine to ensure stability?

- Methodological Answer : The compound is sensitive to moisture and light. Store in airtight containers under inert gas (e.g., nitrogen) at –20°C. Stability tests indicate decomposition above 150°C, with hazardous fumes released upon thermal degradation. Use desiccants and avoid contact with strong oxidizers or acids .

Q. What spectroscopic techniques are critical for characterizing 1-(1,8-Naphthyridin-2-yl)cyclopropanamine?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ ~1.2–1.8 ppm) and naphthyridine aromatic protons (δ ~7.5–9.0 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolve bond angles and torsion strains in the cyclopropane-naphthyridine junction .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during the synthesis of 1,8-naphthyridine derivatives?

- Methodological Answer : Byproducts may arise from competing reaction pathways (e.g., dimerization or ring-opening). For example, malononitrile reactions with aminopyridones can yield unexpected pyridine-2-ones instead of naphthyridines due to intermediate instability . Mitigation strategies include:

- Reaction monitoring : Use TLC (n-hexane:ethyl acetate, 9:1) to track progress .

- Condition optimization : Adjust solvent polarity (e.g., DMF → THF) or reduce temperature to stabilize intermediates .

Q. What experimental design principles apply when evaluating the bioactivity of 1-(1,8-Naphthyridin-2-yl)cyclopropanamine against cancer cell lines?

- Methodological Answer : Use a two-phase approach:

- In vitro screening : Employ dose-response assays (e.g., 0.1–100 µM) on MCF7 cells with positive controls (e.g., doxorubicin). Measure IC₅₀ values via MTT assays .

- Mechanistic studies : Combine flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) to elucidate pathways .

Q. How can computational methods enhance the interpretation of structure-activity relationships (SAR) for naphthyridine derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases). Validate with QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. What strategies resolve contradictions in reported toxicity data for 1,8-naphthyridine derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity). Standardize protocols:

- Uniform cell lines : Use ATCC-validated MCF7 or HEK293 cells.

- Control normalization : Include vehicle (DMSO) and blank controls to exclude solvent effects .

Q. How do steric effects from the cyclopropane moiety influence the reactivity of 1-(1,8-Naphthyridin-2-yl)cyclopropanamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.